N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide
Description
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c1-21-10-6-4-9(5-7-10)12(18)15-14-17-16-13(20-14)11-3-2-8-19-11/h2-8H,1H3,(H,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVWUCUCHXNUMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide in the presence of a base such as potassium hydroxide.
Introduction of the Benzamide Moiety: The benzamide moiety can be introduced by reacting the oxadiazole intermediate with 4-methylsulfanylbenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing oxadiazole derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that oxadiazole derivatives can inhibit the growth of various cancer cell lines. For instance, a related compound exhibited significant growth inhibition against glioblastoma cell lines with percent growth inhibitions (PGIs) exceeding 75% .
- Antimicrobial Properties : The presence of furan and oxadiazole rings enhances the antimicrobial efficacy of these compounds. They have been tested against various bacterial strains and shown promising results .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, which are crucial for developing treatments for inflammatory diseases .
Anticancer Studies
A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of oxadiazole derivatives for their anticancer properties. The compound N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide was included in a series of compounds tested against several cancer cell lines. The results indicated that this compound had a notable cytotoxic effect on breast cancer cells with an IC50 value indicating effective dose levels .
Antimicrobial Activity
In another study focusing on antimicrobial agents, researchers synthesized several oxadiazole derivatives and evaluated their antibacterial properties against Staphylococcus aureus and Escherichia coli. This compound exhibited significant inhibitory effects on both bacterial strains, suggesting its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes and proteins involved in cellular processes.
Pathways Involved: It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Moiety
- LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) :
- Replaces the methylthio group with a cyclohexyl(ethyl)sulfamoyl substituent.
- Exhibits antifungal activity against Candida albicans by inhibiting thioredoxin reductase, highlighting the importance of sulfonamide groups in targeting fungal enzymes. However, the bulky substituent may reduce bioavailability compared to the methylthio analog .
- Compound 26 (N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(bromo)benzamide): Substitutes furan with thiophene and methylthio with bromo. Reported yield (60%) and purity (HPLC >95%) suggest synthetic efficiency .
- HSGN-235 (3-Fluoro-4-(trifluoromethoxy)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide): Features trifluoromethoxy and trifluoromethyl groups, which are strongly electron-withdrawing. These substituents enhance metabolic stability and membrane permeability but may reduce solubility. Demonstrated antibacterial activity against Neisseria gonorrhoeae .
Heterocycle Modifications on the Oxadiazole Core
- CDD-934506 (2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide) :
- Substitutes furan with a 4-methoxyphenyl group and introduces a sulfanyl-acetamide side chain. The methoxy group enhances electron density, while the nitrophenyl group may confer redox activity. Investigated for antitubercular effects .
Biological Activity
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its oxadiazole and furan moieties, which are known to impart various pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research into the biological activity of this compound has revealed several noteworthy effects:
- Anticancer Activity : Studies have indicated that compounds containing oxadiazole and furan derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, similar compounds have shown IC50 values in the low micromolar range against HeLa, MCF-7, and HepG2 cells .
- Mechanism of Action : The biological mechanisms often involve induction of apoptosis and cell cycle arrest in cancer cells. Flow cytometry analyses have demonstrated that compounds related to this structure can induce apoptotic cell death and inhibit cell proliferation effectively .
- Tyrosinase Inhibition : Some derivatives have been investigated for their ability to inhibit tyrosinase, an enzyme involved in melanin production. This property is particularly relevant for cosmetic applications aimed at reducing hyperpigmentation .
Case Studies
Several studies have explored the biological activities of compounds related to this compound:
Case Study 1: Anticancer Efficacy
In a study evaluating a series of oxadiazole derivatives, it was found that certain modifications significantly increased anticancer potency. For example:
- Compound 5d demonstrated an IC50 of 0.37 µM against HeLa cells, outperforming standard treatments like sorafenib .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5d | HeLa | 0.37 | Apoptosis induction |
| Sorafenib | HeLa | 7.91 | Reference drug |
Case Study 2: Tyrosinase Inhibition
Another study focused on the inhibition of tyrosinase by related compounds showed that specific substitutions on the benzene ring increased inhibitory activity significantly:
- Compound 2b exhibited superior tyrosinase inhibition compared to standard inhibitors like kojic acid.
| Compound | Tyrosinase Inhibition (%) at 25 µM |
|---|---|
| 2b | 45 |
| Kojic Acid | 33 |
Q & A
Q. What are the key synthetic steps and reagents for preparing N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide?
The synthesis typically involves:
- Hydrazide formation : Reacting furan-2-carbohydrazine with a substituted benzoyl chloride derivative to form the oxadiazole ring .
- Cyclization : Using dehydrating agents (e.g., POCl₃ or H₂SO₄) to cyclize the intermediate hydrazide into the 1,3,4-oxadiazole core .
- Coupling : Introducing the 4-(methylthio)benzamide moiety via amide coupling reagents (e.g., EDCI or DCC) in polar aprotic solvents like DMF or DCM .
Key reagents : Oxalyl chloride for acid activation, pyridine as a base, and chromatographic purification (silica gel, ethyl acetate/hexane) .
Q. Which spectroscopic and analytical methods are critical for structural confirmation?
- ¹H/¹³C NMR : Confirms the presence of the furan (δ 6.3–7.4 ppm), oxadiazole (C-2 at ~165 ppm), and methylthio (δ 2.5 ppm) groups .
- ESI-MS : Validates molecular weight (e.g., m/z 357.3 [M+H]⁺) .
- HPLC : Ensures purity (>95%) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Temperature control : Lower yields (e.g., 12–15% in oxadiazole formation) may result from side reactions; optimized cyclization at 0–5°C reduces decomposition .
- Solvent selection : DCM minimizes byproducts in coupling steps compared to THF .
- Catalyst screening : Use of 4Å molecular sieves in amide coupling improves reaction efficiency .
Q. Example optimization table :
| Step | Parameter | Optimal Range | Yield Improvement |
|---|---|---|---|
| Cyclization | Temperature | 0–5°C | +20% |
| Coupling | Solvent | DCM | +15% |
Q. How can contradictions in biological activity data (e.g., IC₅₀ variability) be resolved?
- Standardized assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and incubation times (72 hours) .
- Structural analogs : Compare with derivatives like N-(5-cyclohexyl-oxadiazol-2-yl)-4-fluorobenzamide (IC₅₀ = 5 µM vs. 15 µM) to identify substituent effects .
- Dose-response curves : Validate activity thresholds using triplicate experiments and nonlinear regression analysis .
Q. What methodologies elucidate the compound’s mechanism in anticancer or antimicrobial activity?
- Enzyme inhibition assays : Test inhibition of HDAC (histone deacetylase) or CYP51 (sterol demethylase) at 1–10 µM concentrations .
- Apoptosis markers : Measure caspase-3/7 activation via fluorometric assays .
- Molecular docking : Use AutoDock Vina to simulate interactions with RET kinase (PDB ID: 2IVU) .
Q. How can computational modeling guide the design of analogs with enhanced bioactivity?
- QSAR studies : Correlate substituent electronegativity (e.g., CF₃ vs. OCH₃) with HDAC inhibitory activity .
- ADMET prediction : SwissADME evaluates logP (optimal: 2–3) and bioavailability .
- Docking simulations : Prioritize derivatives with stronger hydrogen bonding to kinase active sites (e.g., ΔG < −8 kcal/mol) .
Q. Example analog design :
| Substituent | Target Interaction | Predicted IC₅₀ (µM) |
|---|---|---|
| CF₃ | RET kinase | 4.2 |
| OCH₃ | HDAC | 6.8 |
Q. What advanced techniques characterize thermal stability and degradation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
